N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
Overview
Description
N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as IbuFur, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various inflammatory disorders.
Mechanism of Action
IbuFur exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that IbuFur exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation. It also has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of IbuFur is its potential to be used as an alternative to traditional N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, which are associated with significant adverse effects such as gastrointestinal bleeding and renal toxicity. However, one of the limitations of IbuFur is its limited solubility in water, which can pose challenges in its formulation and delivery.
Future Directions
Future research on IbuFur should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in clinical trials. Other potential applications of IbuFur in the treatment of other inflammatory disorders such as inflammatory bowel disease and psoriasis should also be explored. Furthermore, the development of novel formulations and delivery systems for IbuFur could enhance its therapeutic potential.
Scientific Research Applications
IbuFur has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. Its potential therapeutic applications include the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.
properties
IUPAC Name |
N-[4-methoxy-3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15(2)14-30-18-9-6-16(7-10-18)22(26)25-19-13-17(8-11-20(19)28-3)24-23(27)21-5-4-12-29-21/h4-13,15H,14H2,1-3H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHCTCLLTJXJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.